2-[(Oxan-4-yl)methoxy]pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with an oxan-4-ylmethoxy group. Pyrimidines are aromatic compounds containing nitrogen atoms at the 1 and 3 positions of the six-membered ring, making them significant in various biological and chemical applications. This compound is recognized for its potential in medicinal chemistry, particularly in drug development due to its unique structural properties and biological activities.
The compound's chemical identifier is 2198020-42-5, and it can be sourced from chemical suppliers such as BenchChem, which provides detailed descriptions and availability for research purposes.
2-[(Oxan-4-yl)methoxy]pyrimidine falls under the category of heterocyclic organic compounds. Its classification is essential for understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 2-[(Oxan-4-yl)methoxy]pyrimidine typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Continuous flow synthesis techniques are often employed in industrial settings to enhance efficiency, allowing for precise control over temperature, pressure, and reactant concentrations.
The molecular formula of 2-[(Oxan-4-yl)methoxy]pyrimidine is C10H13N3O2. The structure features a pyrimidine ring with an oxan-4-ylmethoxy substituent, which significantly influences its chemical properties.
Key structural data includes:
This unique structure contributes to the compound's solubility and reactivity, making it a valuable scaffold in drug development.
2-[(Oxan-4-yl)methoxy]pyrimidine can participate in various chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for 2-[(Oxan-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The oxan-4-ylmethoxy group enhances binding affinity and specificity, potentially modulating biological pathways. For instance, it may inhibit enzyme activity by binding to active sites or alter receptor functions through interactions with key residues.
The physical properties of 2-[(Oxan-4-yl)methoxy]pyrimidine include:
Chemical properties include:
Relevant data on stability, reactivity under various conditions, and compatibility with other compounds are essential for practical applications.
2-[(Oxan-4-yl)methoxy]pyrimidine has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a subject of ongoing investigation within the scientific community.
The installation of the oxan-4-ylmethoxy group onto pyrimidine cores predominantly exploits nucleophilic aromatic substitution (SNAr) chemistry, leveraging the inherent electron deficiency of halogenated pyrimidines. This approach capitalizes on the activation of specific ring positions by electron-withdrawing substituents. For 2,4-dichloropyrimidine substrates, C-4 chlorination typically exhibits higher reactivity toward alkoxide nucleophiles due to greater LUMO density at this position. However, quantum mechanical analyses reveal that C-6 electron-donating substituents dramatically alter regioselectivity by redistributing LUMO orbitals. When a methoxy or methylamino group occupies the C-6 position, LUMO lobes at C-2 and C-4 attain comparable sizes and concentrations, theoretically predicting mixed regiochemistry. Paradoxically, experimental observations demonstrate exclusive C-2 selectivity with oxan-4-ylmethoxide, attributable to a marginal transition state energy difference (0.76–1.00 kcal/mol favoring C-2 attack) as confirmed by density functional theory calculations at the wB97X-D/6-31G* level [2].
The synthesis typically proceeds via a two-step sequence:
Table 1: Substituent Effects on SNAr Regioselectivity with (Oxan-4-yl)methanol
C-6 Substituent | LUMO Distribution | Observed Regioselectivity | Yield Range (%) |
---|---|---|---|
None (H) | Primarily at C-4 | >95% C-4 substitution | 70–85 |
Methoxy | Equal at C-2/C-4 | >95% C-2 substitution | 65–80 |
Methylamino | Equal at C-2/C-4 | >95% C-2 substitution | 60–75 |
Trifluoromethyl | Primarily at C-4 | >95% C-4 substitution | 75–90 |
Steric hindrance at C-5 further modulates reactivity; bulky groups like trimethylsilyl enforce exclusive C-2 functionalization due to torsional strain in the C-4 transition state [2]. Post-functionalization, the hydrochloride salt of the target compound is often generated by treatment with HCl in ethereal solvents .
While SNAr remains prevalent, transition-metal catalysis offers complementary strategies for constructing the C(sp²)–O bond under milder conditions or with challenging substrates. Palladium- and nickel-catalyzed couplings address limitations of classical SNAr, particularly with electron-rich pyrimidines exhibiting poor halogen displacement kinetics. Key methodologies include:
Negishi Cross-Coupling: Preformed organozinc reagents [(oxan-4-yl)methylzinc chloride] couple with bromo- or iodopyrimidines using Pd(PPh₃)₄ or NiCl₂(dppp) catalysts. This method demonstrates exceptional functional group tolerance, accommodating esters, ketones, and amides in the pyrimidine ring. Zinc insertion into (oxan-4-yl)methyl halides is achieved via activated zinc dust (treated with 1,2-dibromoethane/chlorotrimethylsilane) in THF at 35–50°C. Transmetalation efficiency is enhanced by polar additives like DMPU [5].
Suzuki-Miyaura Etherification (Pd-Catalyzed): Although traditionally for C–C bonds, modified Suzuki protocols enable C–O coupling. Arylboronic esters derived from protected (oxan-4-yl)methanol react with halopyrimidines using Pd(OAc)₂/XPhos catalytic systems. Ligand-free variants employing Pd/C or Pd nanoparticles in aqueous DMA (dimethylacetamide) mixtures (20:1 v/v) achieve 79–95% yields for electron-deficient pyrimidines, leveraging synergistic effects between the catalyst surface and substrate [9].
Table 2: Transition-Metal Catalyzed Etherification Efficiency
Method | Catalyst System | Electrophile | Reaction Conditions | Yield Range (%) |
---|---|---|---|---|
Negishi Coupling | Pd(PPh₃)₄ (3 mol%) | 5-Bromopyrimidine | THF, 65°C, 12 h | 70–88 |
Ligand-Free Suzuki-like | Pd/C (5 mol%) | 4-Iodopyrimidine | DMA:H₂O (20:1), 80°C, 6 h | 85–92 |
Ni-Catalyzed Ullmann | NiCl₂/1,10-phenanthroline | 2-Chloropyrimidine | DMSO, K₃PO₄, 100°C, 24 h | 60–75 |
Nickel catalysis provides a cost-effective alternative for chloropyrimidine coupling, utilizing NiCl₂ with nitrogen-donor ligands (e.g., 1,10-phenanthroline) and cesium carbonate base in DMSO at 100°C [9].
Accelerating synthesis and improving control, enabling technologies offer significant advantages for scale-up and library production:
Microwave Irradiation: SNAr reactions between (oxan-4-yl)methanol and 2,4-dichloropyrimidine under microwave irradiation (150–200 W) achieve completion within 10–20 minutes versus 6–12 hours conventionally. Solvent-free conditions or minimal polar aprotic solvents (0.5 mL DMF) are employed, suppressing thermal degradation. This approach enhances regioselectivity for C-2 substitution in C-6 methoxy-pyrimidines by rapidly traversing kinetic barriers, achieving isolated yields of 78–92% [2]. Suzuki-Miyaura couplings under microwave conditions (Pd(OAc)₂, K₂CO₃, DMF:H₂O) reduce reaction times from hours to 2–5 minutes while maintaining yields >85% [9].
Continuous Flow Systems: Tubular reactors enable precise control of residence time, temperature, and mixing for exothermic SNAr reactions. A representative setup pumps solutions of sodium (oxan-4-yl)methoxide and 4-chloro-2-(methylsulfonyl)pyrimidine in acetonitrile through a heated stainless-steel coil (100°C, backpressure 5 bar). Residence times of 15 minutes afford 90% conversion with minimized by-product formation, outperforming batch reactors requiring longer times at higher temperatures [7]. Enzyme-microreactor cascades integrating lipase-catalyzed (oxan-4-yl)methyl ester formation followed by SNAr demonstrate nascent potential for telescoped synthesis [7].
Solid-phase synthesis enables rapid diversification of the pyrimidine core, facilitating drug discovery campaigns targeting kinase inhibition or epigenetic modulation. Key strategies involve:
Sustainable methodologies focus on enzyme catalysis and benign reaction media:
Directed Evolution of Oxygenases: Engineered cytochrome P450BM3 mutants (e.g., F87A/A328V variant) expressed in Escherichia coli catalyze benzylic hydroxylation of 4-methylpyrimidinyl ethers to yield 4-(hydroxymethyl) intermediates. Subsequent acid-catalyzed cyclization generates the oxan-4-ylmethyl motif in situ. While direct hydroxylation of tetrahydropyran remains challenging, this indirect route achieves 46–68% yields with 500–1000 total turnover numbers (TTN) [7].
Unspecific Peroxygenases (UPOs): Fungal UPOs (Agrocybe aegerita) utilize H₂O₂ to oxidize 4-((pyrimidin-2-yloxy)methyl)tetrahydropyran to the lactol, which equilibrates with the ring-opened form. Spontaneous cyclization affords the oxane product. This one-pot cascade operates in aqueous buffer (pH 6–7)/tert-butanol mixtures (70:30) at 25°C, achieving 55% conversion [7].
Solvent Engineering: Bio-based solvents (2-methyltetrahydrofuran, cyclopentyl methyl ether) replace traditional dipolar aprotic solvents (DMF, NMP) in SNAr reactions. Combined with potassium carbonate as base and tetrabutylammonium iodide as phase-transfer catalyst, these systems achieve 70–82% yields of 2-[(oxan-4-yl)methoxy]pyrimidine while reducing process mass intensity by >40% [7]. Mechanochemical milling (ball milling) of 2-chloropyrimidine, (oxan-4-yl)methanol, and K₂CO₃ with catalytic KI affords solvent-free coupling with 88% yield within 30 minutes, demonstrating exceptional atom economy [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9